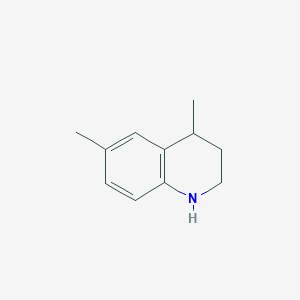

4,6-Dimethyl-1,2,3,4-tetrahydroquinoline

Description

Significance of the Tetrahydroquinoline Core in Chemical Research

The 1,2,3,4-tetrahydroquinoline (B108954) (THQ) framework is a privileged scaffold in the realm of heterocyclic chemistry, recognized for its widespread presence in natural products and its role as a fundamental building block in medicinal chemistry. organic-chemistry.orgwikipedia.org This nitrogen-containing heterocycle is essentially a semi-hydrogenated derivative of quinoline (B57606). wikipedia.org Its structural motif is integral to a vast array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities. nih.govmdpi.com

The significance of the THQ core is highlighted by its incorporation into numerous therapeutic agents and natural alkaloids. Notable examples include the antiarrhythmic drug nicainoprol, the schistosomicide oxamniquine, and the antiviral and antifungal antibiotic virantmycin. wikipedia.orgnih.gov Furthermore, derivatives of tetrahydroquinoline have been investigated for their potential as anticancer agents, mTOR inhibitors for targeted cancer therapy, and as treatments for neurodegenerative conditions like Alzheimer's disease. nih.govacs.org The versatility of the THQ core allows for diverse substitutions, enabling chemists to fine-tune the molecule's properties for specific biological targets. The development of efficient synthetic routes, such as domino reactions and catalytic hydrogenation of quinolines, has been a major focus, making a wide range of THQ derivatives accessible for research. nih.govnih.gov

Unique Considerations of 4,6-Dimethyl Substitution

The specific substitution of two methyl groups at the 4- and 6-positions of the tetrahydroquinoline core introduces distinct stereochemical and electronic features that are critical for defining the molecule's properties and potential interactions.

Electronic Effects: The methyl group at position 6 is attached to the benzene (B151609) ring of the scaffold. As an electron-donating group, it increases the electron density of the aromatic ring, which can influence its reactivity in electrophilic aromatic substitution reactions. Studies on other substituted quinolines have shown that such groups play an important role in the compound's antioxidant activity. nih.gov

Stereochemistry: The methyl group at position 4 is located on the hydrogenated heterocyclic ring. This substitution creates a chiral center at the C4 carbon, meaning that 4,6-Dimethyl-1,2,3,4-tetrahydroquinoline can exist as a pair of enantiomers ((4R) and (4S)). The presence of stereoisomers is a crucial consideration in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities and metabolic profiles. The synthesis of such a compound would require either a stereoselective method to produce a single enantiomer or a separation of the racemic mixture to study the individual isomers.

The combination of these two methyl groups—one influencing the electronics of the aromatic system and the other introducing chirality and steric bulk to the saturated ring—makes the 4,6-dimethyl isomer a unique structure. While direct research on this specific isomer is scarce, the principles of physical organic chemistry suggest that its properties would be a composite of these electronic and steric influences, distinguishing it from other isomers and the parent tetrahydroquinoline.

Overview of Major Research Trajectories for the this compound System

Given the lack of extensive research focused solely on this compound, its major research trajectories are largely prospective and based on the established value of the broader tetrahydroquinoline class.

A primary and essential research trajectory would be the development and optimization of a synthetic route to produce this compound with high yield and, ideally, stereocontrol. This would likely involve adapting known methods for tetrahydroquinoline synthesis, such as the catalytic hydrogenation of a corresponding 4,6-dimethylquinoline (B1618315) precursor. nih.gov Following a successful synthesis, full spectroscopic characterization using techniques like NMR (Nuclear Magnetic Resonance), mass spectrometry, and potentially X-ray crystallography would be necessary to confirm its structure and stereochemistry.

Once the compound is accessible, a logical next step would be its evaluation in various biological assays. Drawing from the activities of other substituted tetrahydroquinolines, research could be directed toward:

Anticancer Activity: Screening against various cancer cell lines to determine its cytotoxic potential, similar to studies conducted on other novel tetrahydroquinoline scaffolds. nist.gov

Enzyme Inhibition: Investigating its ability to inhibit key enzymes implicated in disease, such as dihydrofolate reductase (DHFR) or cyclin-dependent kinases (CDKs). nist.gov

Antioxidant and Anti-inflammatory Properties: Assessing its capacity to mitigate oxidative stress and inflammation, a known property of some hydroxylated tetrahydroquinoline derivatives. nih.gov

Ultimately, the research trajectory for this compound would involve foundational synthesis and characterization, followed by exploratory screening to uncover its potential utility in medicinal chemistry or materials science, fields where the tetrahydroquinoline scaffold has consistently proven its value.

Data Tables

Table 1: Physicochemical Properties of 1,2,3,4-Tetrahydroquinoline (Parent Compound) (Note: Specific experimental data for this compound is not readily available in the cited literature. The data below is for the unsubstituted parent compound for reference.)

| Property | Value | Source |

| Chemical Formula | C₉H₁₁N | wikipedia.org |

| Molar Mass | 133.19 g/mol | wikipedia.org |

| Appearance | Colorless to yellow oily liquid | wikipedia.org |

| Density | 1.0599 g/cm³ | wikipedia.org |

| Melting Point | 20 °C (68 °F; 293 K) | wikipedia.org |

| Boiling Point | 251 °C (484 °F; 524 K) | wikipedia.org |

| CAS Number | 635-46-1 |

Table 2: Examples of Bioactive Substituted Tetrahydroquinoline Derivatives

| Compound Name | Substitution Pattern | Noted Biological Activity | Source |

| Oxamniquine | 2-((Isopropylamino)methyl)-7-nitro | Schistosomicide (Antiparasitic) | wikipedia.orgnih.gov |

| Nicainoprol | 1-(Isopropylamino)-3-(N-(2-nicotinoylethyl)amino)propan-2-ol core with THQ | Antiarrhythmic | wikipedia.orgnih.gov |

| Virantmycin | Complex, contains a substituted THQ core | Antiviral, Antifungal | wikipedia.orgnih.gov |

| 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | 6-hydroxy, 2,2,4-trimethyl | Antioxidant, Anti-inflammatory | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8-3-4-11-10(7-8)9(2)5-6-12-11/h3-4,7,9,12H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPAOABQQSXMHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC2=C1C=C(C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Dimethyl 1,2,3,4 Tetrahydroquinoline and Its Derivatives

Classical and Established Synthetic Approaches

Established methods for constructing the tetrahydroquinoline core often involve the manipulation of pre-existing quinoline (B57606) systems or the cyclization of acyclic precursors. These foundational strategies remain relevant for their reliability and adaptability.

Hydrogenation of Substituted Quinolines to 4,6-Dimethyl-1,2,3,4-tetrahydroquinoline Precursors

One of the most direct methods for the synthesis of this compound is the reduction of the corresponding quinoline, 4,6-dimethylquinoline (B1618315). This process typically involves catalytic hydrogenation to selectively reduce the pyridine (B92270) ring of the quinoline system.

Various catalytic systems have been employed for the hydrogenation of quinolines. These often utilize transition metals such as palladium, platinum, or nickel. For instance, the reduction of nitro-substituted quinolines to tetrahydroquinolines has been achieved using a nickel chloride/sodium borohydride (B1222165) system, which simultaneously reduces the nitro group and the pyridine ring. acs.org Another approach involves a ligand- and base-free silver-catalyzed reduction, which provides an environmentally friendly route to 1,2,3,4-tetrahydroquinoline (B108954) derivatives at room temperature. organic-chemistry.org The effective reducing species in this case was identified as a silver-hydride complex. organic-chemistry.org Additionally, boronic acid has been shown to catalyze the tandem reduction of quinolines to tetrahydroquinolines. organic-chemistry.org

The choice of catalyst and reaction conditions is crucial to control the extent of reduction and avoid over-reduction of the benzene (B151609) ring. For example, in the synthesis of pyrrolo[4,3,2-de]quinolines, a large excess of NiCl₂/NaBH₄ was used to reduce both the nitro group and the pyridine ring of substituted quinolines to form the corresponding 1,2,3,4-tetrahydroquinolines. acs.org

Table 1: Catalytic Systems for Quinoline Hydrogenation

| Catalyst System | Substrate Example | Product Type | Key Features |

| NiCl₂/NaBH₄ | 5-Nitroquinolines | 1,2,3,4-Tetrahydroquinolines | Simultaneous reduction of nitro group and pyridine ring. acs.org |

| Silver Catalyst | Quinolines | 1,2,3,4-Tetrahydroquinoline derivatives | Ligand- and base-free, proceeds at room temperature. organic-chemistry.org |

| Boronic Acid | Quinolines | N-alkyl tetrahydroquinolines | Catalyzes tandem reduction and reductive alkylation. organic-chemistry.org |

| CoBr₂·H₂O/Terpyridine | N-Heteroarenes | Tetrahydroquinolines | Uses NH₃·BH₃ as a hydrogen source under ambient conditions. organic-chemistry.org |

Cyclization Reactions from Substituted Anilines and Carbonyl Compounds

An alternative to the reduction of quinolines is the construction of the tetrahydroquinoline ring from acyclic precursors. These methods often involve the reaction of a substituted aniline (B41778) with a suitable carbonyl compound, followed by cyclization.

Reductive amination strategies offer a powerful tool for the synthesis of tetrahydroquinolines. These domino reactions can involve the reduction of a nitro group to an aniline, which then undergoes an intramolecular cyclization with a carbonyl group. nih.gov For example, the conversion of 2-nitroarylketones and aldehydes to tetrahydroquinolines can be achieved through a reduction-reductive amination sequence under hydrogenation conditions with a Pd/C catalyst. nih.gov This process involves the initial reduction of the nitro group, followed by the formation of a cyclic imine, which is then further reduced to the tetrahydroquinoline. nih.gov

A diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters has been developed from methyl (2-nitrophenyl)acetate. acs.orgresearchgate.net This method involves alkylation, ozonolysis to generate a carbonyl group, and subsequent catalytic hydrogenation. acs.orgresearchgate.net The hydrogenation step initiates a tandem sequence of nitro group reduction, condensation of the resulting aniline with the side-chain carbonyl, and reduction of the cyclic imine intermediate. acs.orgresearchgate.net

The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinolines, which are structurally related to tetrahydroquinolines. numberanalytics.comwikipedia.orgorganicreactions.org The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.orgjk-sci.com While the classical Pictet-Spengler reaction leads to tetrahydroisoquinolines, the principles of intramolecular electrophilic aromatic substitution are relevant to the synthesis of related heterocyclic systems.

The reaction mechanism begins with the formation of a Schiff base from the β-arylethylamine and the carbonyl compound. jk-sci.com Protonation of the Schiff base generates an electrophilic iminium ion, which then undergoes cyclization via attack from the electron-rich aromatic ring. wikipedia.orgjk-sci.com The efficiency of the reaction is influenced by the nucleophilicity of the aromatic ring; electron-donating substituents on the aryl group generally lead to higher yields and milder reaction conditions. wikipedia.orgjk-sci.com For less nucleophilic aromatic rings, harsher conditions such as higher temperatures and strong acids are often required. wikipedia.org

While not a direct synthesis of this compound, the strategic elements of the Pictet-Spengler reaction, particularly the acid-catalyzed cyclization of an iminium ion onto an aromatic ring, provide a conceptual framework that can be adapted for the synthesis of tetrahydroquinolines.

Multi-Component Reactions Leading to the this compound Skeleton

Multi-component reactions (MCRs) have emerged as highly efficient strategies for the synthesis of complex molecules like tetrahydroquinolines from simple starting materials in a single step.

The Povarov reaction is a powerful [4+2] cycloaddition for the synthesis of tetrahydroquinolines. sci-rad.com It typically involves the reaction of an aniline, an aldehyde, and an activated alkene. eurekaselect.com This reaction can be performed as a one-pot, three-component process, which is a significant advantage in terms of efficiency and atom economy. sci-rad.comeurekaselect.com

The reaction is generally catalyzed by a Lewis acid or a Brønsted acid. sci-rad.comresearchgate.net The mechanism is thought to proceed through the initial formation of an imine from the aniline and aldehyde. The acid catalyst then activates the imine, which undergoes a formal aza-Diels-Alder reaction with the alkene to form the tetrahydroquinoline ring. nih.gov

The scope of the Povarov reaction is broad, allowing for the synthesis of a wide variety of substituted tetrahydroquinolines. nih.gov For the synthesis of a this compound derivative, one could envision a reaction between p-toluidine, an appropriate aldehyde, and an alkene. The specific substitution pattern of the final product would be determined by the choice of these starting materials. For instance, a three-component reaction involving anilines, aldehydes, and benzyl (B1604629) N-vinylcarbamate in the presence of a chiral phosphoric acid has been used to afford cis-2,4-disubstituted tetrahydroquinolines. organic-chemistry.org

Table 2: Povarov Reaction Variations

| Reaction Type | Reactants | Catalyst Example | Product |

| Three-Component | Aniline, Aldehyde, Activated Alkene | Lewis Acids (e.g., AlCl₃, Cu(OTf)₂) | Substituted Tetrahydroquinolines. sci-rad.com |

| Three-Component | Aldehyde, Aniline, Benzyl N-vinylcarbamate | Chiral Phosphoric Acid | cis-2,4-Disubstituted Tetrahydroquinolines. organic-chemistry.org |

| Mechanochemical | Aromatic Amine, α-Ketoaldehyde, α,β-Unsaturated Dimethylhydrazone | Zirconium Oxide | Highly Functionalized 1,2,3,4-Tetrahydroquinolines. nih.gov |

Imino Diels-Alder Cycloaddition Strategies

The Imino Diels-Alder reaction, often referred to as the Povarov reaction, stands as a powerful and efficient method for the synthesis of tetrahydroquinoline derivatives. chemrxiv.orgresearchgate.net This multicomponent reaction typically involves the acid-catalyzed cycloaddition of an aniline, an aldehyde, and an activated alkene. researchgate.net The reaction proceeds via the in situ formation of an imine from the aniline and aldehyde, which then acts as the dienophile in a [4+2] cycloaddition with the alkene. The versatility of this method allows for the construction of a diverse library of substituted tetrahydroquinolines by varying the three core components. chemrxiv.org

For instance, a three-component reaction between anilines, benzaldehyde, and an alkene like trans-anethole in the presence of an acidic catalyst can efficiently yield 4-substituted-2-phenyl-1,2,3,4-tetrahydroquinoline derivatives. researchgate.net This strategy offers advantages such as high regioselectivity, stereospecificity, and the use of readily available starting materials. chemrxiv.org

A study focused on synthesizing N-(2-(o-tolyl)-1,2,3,4-tetrahydroquinoline-4-yl)formamide derivatives utilized a Povarov-type sequential reaction, highlighting the utility of the imino Diels-Alder strategy in generating complex tetrahydroquinoline structures in moderate to good yields. chemrxiv.org

Table 1: Examples of Imino Diels-Alder Reactions for Tetrahydroquinoline Synthesis

| Dienophile (Imine Precursors) | Alkene | Catalyst | Product Type | Yield Range |

|---|---|---|---|---|

| Substituted Anilines, Benzaldehyde | trans-Anethole | Acidic Catalysts | 4-Anisyl-2-phenyl-1,2,3,4-tetrahydroquinolines researchgate.net | Good |

Modern and Catalytic Synthetic Strategies

Modern synthetic chemistry has introduced a range of catalytic systems that offer enhanced efficiency, selectivity, and milder reaction conditions for the synthesis of tetrahydroquinolines compared to classical methods.

Transition Metal-Catalyzed Syntheses

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in forming the tetrahydroquinoline ring system is well-documented. One notable approach involves an asymmetric intermolecular [4+2] cycloaddition reaction. For example, vinyl benzoxazinanones can react with α-arylidene succinimides in the presence of a palladium catalyst and a chiral ligand to produce highly enantioenriched tetrahydroquinolines bearing multiple stereocenters. nih.gov The choice of chiral ligand is crucial, as it can control the diastereoselectivity of the reaction, allowing for the synthesis of different stereoisomers from the same set of starting materials. nih.gov

Another palladium-catalyzed strategy involves a domino sequence initiated by the reduction of a nitro group. The catalytic reduction of 2-nitroarylketones using 5% Pd/C triggers a multi-step sequence involving the formation of an amino group, subsequent cyclization to a cyclic imine, and further reduction to afford the final tetrahydroquinoline product in high yields. nih.gov

Table 2: Palladium-Catalyzed Tetrahydroquinoline Synthesis

| Reaction Type | Substrates | Catalyst System | Key Features | Yield Range |

|---|---|---|---|---|

| Asymmetric [4+2] Cycloaddition | Vinyl benzoxazinanones, α-arylidene succinimides | Pd(OAc)₂ / Chiral Ligands (e.g., Yuephos) | Stereodivergent, high enantioselectivity (up to 98% ee) nih.gov | 42-92% nih.gov |

Iron, being an abundant and non-toxic metal, has emerged as an attractive catalyst for heterocyclic synthesis. Iron-mediated heterocyclization offers a cost-effective and environmentally benign route to tetrahydroquinolines. One such process involves the intramolecular C-H insertion of a nitrene intermediate. nih.gov Commercially available and air-stable iron(III) complexes, such as [Fe(III)(F₂₀TPP)Cl], can promote the cyclization of aryl azides to yield 2-aryl-1,2,3,4-tetrahydroquinolines. The proposed mechanism involves the formation of an iron-nitrene complex, which then undergoes abstraction of a γ-hydrogen atom from a side chain, leading to a benzylic radical that subsequently cyclizes to form the product. nih.gov This method provides a direct, one-step route to the tetrahydroquinoline core. nih.gov Reviews on the topic highlight the broad utility of iron catalysis in forming various N-heterocycles through intra- and intermolecular cyclizations. arabjchem.orgresearchgate.net

Table 3: Iron-Catalyzed Synthesis of 2-Aryl-1,2,3,4-tetrahydroquinolines

| Substrate | Catalyst | Proposed Intermediate | Key Transformation | Yield Range |

|---|

The "borrowing hydrogen" (BH) or "hydrogen auto-transfer" methodology represents a highly atom-efficient and sustainable synthetic strategy. Manganese pincer complexes have proven to be effective catalysts for this type of transformation. A straightforward synthesis of 1,2,3,4-tetrahydroquinolines can be achieved from 2-aminobenzyl alcohols and secondary alcohols using a manganese(I) PN³ pincer complex. acs.orgnih.gov This one-pot cascade reaction is notable for producing water as the only byproduct and requiring no external reducing agents. acs.orgnih.gov

The mechanism involves the manganese catalyst temporarily "borrowing" hydrogen from the alcohol substrates to form corresponding aldehyde and ketone intermediates. These intermediates then undergo a condensation reaction, and the borrowed hydrogen is returned to reduce the resulting enamine or quinoline intermediate to the final tetrahydroquinoline product. nih.gov The choice of base has been shown to be critical in selectively directing the reaction toward the tetrahydroquinoline product over the corresponding quinoline. acs.org

Table 4: Manganese Pincer Catalysis for Tetrahydroquinoline Synthesis via Borrowing Hydrogen acs.orgnih.gov

| Substrates | Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 2-Aminobenzyl alcohol, 1-Phenylethanol | Mn(I) PN³ pincer complex (2 mol %) | KH/KOH (1:5) | DME | 120 °C | 78% |

| 2-Aminobenzyl alcohol, 1-(p-tolyl)ethanol | Mn(I) PN³ pincer complex (2 mol %) | KH/KOH (1:5) | DME | 120 °C | 93% |

Iridium and cobalt catalysts offer powerful alternatives for the synthesis of tetrahydroquinolines, primarily through the hydrogenation of quinoline precursors.

Iridium-based catalysis provides a highly efficient route for the asymmetric hydrogenation of quinolines. Chiral iridium complexes, prepared in situ from precursors like [Ir(COD)Cl]₂ and chiral bisphosphine ligands, can catalyze the hydrogenation of substituted quinolines to optically active tetrahydroquinolines with excellent enantioselectivities. dicp.ac.cn This method is particularly valuable as it allows for the direct conversion of readily available quinoline derivatives into chiral products. dicp.ac.cn Furthermore, iridium catalysts can mediate the direct cyclization of N-methylanilines with 1,3-propanediol, producing tetrahydroquinolines in an environmentally friendly process where water is the sole byproduct. organic-chemistry.org

Cobalt-based catalysis presents a non-noble metal alternative for these reductions. Cobalt nanoparticles, sometimes doped with other metals like tungsten, have demonstrated high catalytic activity and selectivity for the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines under mild temperature and pressure conditions. acs.org Inexpensive cobalt salts like CoBr₂·H₂O, combined with a terpyridine ligand, can also effectively catalyze the transfer hydrogenation of N-heteroarenes using ammonia (B1221849) borane (B79455) as the hydrogen source under ambient conditions. organic-chemistry.org

Table 5: Iridium and Cobalt-Catalyzed Tetrahydroquinoline Synthesis

| Metal | Reaction Type | Substrate | Catalyst System | Key Features |

|---|---|---|---|---|

| Iridium | Asymmetric Hydrogenation | 2-Methylquinoline | [Ir(COD)Cl]₂ / (R)-MeO-Biphep / I₂ | High enantioselectivity (up to 96% ee) dicp.ac.cn |

| Iridium | Dehydrogenative Cyclization | N-methylanilines, 1,3-propanediol | Iridium complex | Water is the only byproduct organic-chemistry.org |

| Cobalt | Selective Hydrogenation | Quinolines | Tungsten-doped Cobalt Nanoparticles | Mild conditions, non-noble metal acs.org |

Organocatalytic and Acid-Catalyzed Approaches

Organocatalytic and acid-catalyzed reactions are central to the synthesis of tetrahydroquinolines, offering pathways that avoid transition metals while providing excellent control over reactivity and stereochemistry. These methods often rely on the activation of substrates through protonation or Lewis acid coordination.

Brønsted Acid Catalysis in Transfer Hydrogenation

Brønsted acid catalysis is instrumental in transfer hydrogenation reactions, a powerful method for the reduction of N-heterocycles like quinolines. In this approach, a hydrogen donor, such as formic acid or Hantzsch esters, is used in conjunction with an acid catalyst to reduce the C=N bond of the quinoline ring system. The Brønsted acid activates the quinoline substrate by protonating the nitrogen atom, rendering the heterocyclic ring more susceptible to hydride attack from the hydrogen donor.

For the synthesis of this compound, this process would involve the treatment of 4,6-dimethylquinoline with a suitable hydrogen source in the presence of a Brønsted acid. The reaction proceeds through the formation of a protonated quinolinium ion, which is then reduced. Cooperative catalysis, where a Brønsted acid works in concert with a metal catalyst (such as iron), has also been shown to be effective for the enantioselective hydrogenation of related heterocycles like quinoxalines and benzoxazines. nih.gov Similarly, rhodium complexes have been used with formic acid/triethylamine for the asymmetric transfer hydrogenation of 4-quinolone derivatives to the corresponding tetrahydroquinoline-4-ols. rsc.org This highlights the versatility of transfer hydrogenation in producing complex tetrahydroquinoline structures.

Lewis Acid Mediation (e.g., ZnCl₂ in Deep Eutectic Solvents)

Lewis acids, particularly zinc chloride (ZnCl₂), have found significant application in the synthesis of heterocyclic compounds, often utilized within Deep Eutectic Solvents (DES). nih.gov A DES is a mixture of a Lewis or Brønsted acid and a base, which together form a eutectic with a melting point much lower than the individual components. core.ac.uk These solvents are attractive as "green" reaction media due to their low volatility, low cost, and biodegradability. nih.govmdpi.com

A common DES is formed by mixing choline (B1196258) chloride (ChCl) and ZnCl₂. nih.govresearchgate.net In this medium, ZnCl₂ acts as a potent Lewis acid catalyst, activating substrates for various transformations, including cyclizations and condensation reactions. nih.govcore.ac.uknih.gov The synthesis of tetrahydroquinolines can be envisioned through a one-pot reaction in a ChCl:ZnCl₂ DES, which can act as both the solvent and the catalyst. core.ac.uk The Lewis acidic nature of the zinc species activates carbonyl compounds and imines, facilitating reactions such as the Fischer indole (B1671886) synthesis or Povarov-type reactions that can lead to the tetrahydroquinoline scaffold. core.ac.uk The ability to tune the properties of the DES by altering the hydrogen bond donor and acceptor allows for optimization for specific transformations. researchgate.netmdpi.com

Table 1: Examples of Zinc-Based Deep Eutectic Solvents and Their Applications This table is representative of the applications of Zn-based DES in organic synthesis, analogous to potential routes for tetrahydroquinoline synthesis.

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Application | Reference |

| Choline Chloride | Zinc Chloride | 1:2 | Fischer Indole Synthesis | core.ac.uk |

| Choline Chloride | Zinc Chloride | 1:2 | [2+3] Cycloaddition of nitriles | researchgate.net |

| Choline Chloride | Urea | 2:7 | Synthesis of 2-benzimidazolones | nih.gov |

| Zinc Chloride | Acetic Acid | 1:2 | Friedel–Crafts Acetylation | researchgate.net |

| Choline Chloride | Zinc Chloride | - | Michael Addition Reactions | nih.gov |

The use of ZnCl₂-based DES has been demonstrated in the synthesis of various nitrogen-containing heterocycles, showcasing its potential for constructing the this compound core. nih.govresearchgate.net

Chiral Phosphoric Acid Catalysis for Enantioselective Reductions

The enantioselective synthesis of tetrahydroquinolines can be achieved through asymmetric catalysis using chiral phosphoric acids (CPAs). CPAs are a class of Brønsted acid organocatalysts that have proven highly effective in a wide range of enantioselective transformations. nih.gov In the context of reducing quinolines, a CPA can catalyze the enantioselective transfer hydrogenation to yield optically active tetrahydroquinolines.

The mechanism involves the protonation of the quinoline nitrogen by the chiral phosphoric acid, forming a chiral ion pair. This close association between the protonated substrate and the chiral counteranion creates a defined chiral environment. The subsequent delivery of a hydride from a hydrogen donor (e.g., a Hantzsch ester) is directed to one face of the molecule, resulting in high enantioselectivity. This strategy has been successfully applied to the dearomatization of isoquinolines and the synthesis of other chiral heterocycles. rsc.orgnih.govresearchgate.net By selecting the appropriate CPA catalyst, it is possible to synthesize either enantiomer of this compound with high optical purity.

Table 2: Representative Chiral Phosphoric Acid (CPA) Catalyzed Asymmetric Reactions This table illustrates the effectiveness of CPA catalysts in generating chiral molecules, a principle applicable to the enantioselective reduction of quinolines.

| Substrate Type | Reaction Type | Catalyst Type | Enantioselectivity (ee) | Reference |

| Isoquinolines | Dearomative Phosphonation | Chiral Phosphoric Acid | Good to Excellent | rsc.org |

| 3,4-Dihydroisoquinolines | Enantioselective Phosphinylation | Chiral Phosphoric Acid | Up to 95% | researchgate.net |

| 2-Aminoaryl ketones | Atroposelective Condensation | Chiral Phosphoric Acid | High | researchgate.net |

| Biaryl Compounds | Asymmetric Bromination | Chiral Phosphoric Acid | Up to 99% | semanticscholar.org |

Computational studies have supported the role of hydrogen bonding between the catalyst, substrate, and reagents in determining the stereochemical outcome. researchgate.netsemanticscholar.org

Mechanochemical Synthesis Protocols

Mechanochemistry represents a significant advancement in sustainable synthesis by using mechanical energy, such as grinding or milling, to drive chemical reactions, often in the absence of bulk solvents. uc.pt This technique is highly efficient, reduces waste, and can provide access to products that are difficult to obtain through traditional solution-phase chemistry.

The synthesis of this compound via mechanochemistry could be accomplished through a multicomponent reaction. For example, a Biginelli-type or Povarov-type reaction involving an aniline, an aldehyde, and an alkene derivative could be initiated by ball milling. The mechanical forces bring the solid reactants into intimate contact, breaking down the crystal lattice and creating fresh, reactive surfaces. This method has been successfully used to synthesize dihydropyrimidinones and other heterocycles in good yields and with short reaction times. uc.pt The solvent-free conditions and high atom economy make mechanochemistry a compelling green alternative for the preparation of the tetrahydroquinoline scaffold.

Late-Stage Functionalization via Selective Deprotonation and Alkylation

Late-stage functionalization is a crucial strategy for the efficient diversification of complex molecules, allowing for the introduction of new chemical groups at a late point in a synthetic sequence. For tetrahydroquinolines, a powerful method involves the selective deprotonation at the C4 position, followed by reaction with an electrophile. nih.gov

This transformation is achieved by treating the N-protected tetrahydroquinoline with a strong base, such as an organolithium reagent, in the presence of a phosphoramide (B1221513) ligand. nih.govbohrium.com The ligand coordinates to the lithium ion, enhancing the basicity of the organometallic species and directing the deprotonation to the C4 position. The resulting organolithium intermediate, which exists as a separated ion pair, is highly nucleophilic. nih.govbohrium.com

This nucleophile can then be trapped with various electrophiles. For instance, direct alkylation with primary or secondary alkyl halides can introduce alkyl chains at the C4 position. nih.gov Furthermore, the intermediate can undergo transmetalation to form an organozinc species, which can then participate in Negishi cross-coupling reactions with aromatic halides to introduce aryl or heteroaryl groups. nih.govbohrium.com This methodology allows for the precise, late-stage modification of the this compound core, providing rapid access to a library of analogues for further study. researchgate.net

Mechanistic Investigations of 4,6 Dimethyl 1,2,3,4 Tetrahydroquinoline Formation and Reactivity

Elucidation of Reaction Pathways and Transition States

The formation of 4,6-Dimethyl-1,2,3,4-tetrahydroquinoline can be achieved through several established reaction pathways, each involving distinct transition states. While studies may not always focus exclusively on the 4,6-dimethyl derivative, the general mechanisms for tetrahydroquinoline synthesis are directly applicable.

One of the most prominent methods is the hydrogenation of the corresponding quinoline (B57606) . wikipedia.org The formation of this compound would start from 4,6-dimethylquinoline (B1618315). This process involves the stepwise addition of hydrogen across the pyridine (B92270) ring. The reaction is reversible and has been studied as a hydrogen-donor system. wikipedia.org

Another significant pathway is the Povarov reaction , a formal [4+2] cycloaddition. nih.gov For the target molecule, this would involve the reaction of an imine, formed in situ from 4-methylaniline (p-toluidine) and an appropriate aldehyde (like crotonaldehyde), which then reacts with a dienophile. A computational study using Density Functional Theory (DFT) on the Povarov reaction mechanism indicates that it is a domino process. fao.org This process begins with a Lewis acid-catalyzed aza-Diels-Alder reaction, which proceeds via a two-step mechanism involving a stable zwitterionic intermediate, followed by a 1,3-hydrogen shift to yield the final tetrahydroquinoline product. fao.org

Domino reactions provide an efficient route, combining multiple transformations in a single operation. nih.gov A plausible domino sequence for this compound could involve the reduction of a nitro group on a precursor molecule, followed by an intramolecular reductive amination or a Michael addition to form the heterocyclic ring. nih.gov For example, a reduction-reductive amination strategy using a catalyst like 5% Pd/C can convert a 2-nitroaryl ketone precursor into the corresponding tetrahydroquinoline. nih.gov

Furthermore, sigmatropic rearrangements , such as the cdnsciencepub.comsci-rad.com-hydride transfer, can trigger cyclization to form tetrahydroquinoline frameworks. wikipedia.org This pathway is a powerful method for creating C(sp³)–C(sp³) bonds under specific conditions. wikipedia.org

Identification and Characterization of Reaction Intermediates

The identification of transient species is key to confirming a proposed reaction mechanism. In the synthesis of tetrahydroquinolines, several key intermediates have been identified or proposed.

In the Povarov reaction , the initial condensation between an amine (p-toluidine) and an aldehyde generates an N-aryl iminium ion intermediate. This electrophilic species is central to the subsequent cycloaddition with an electron-rich alkene. DFT studies have confirmed the presence of a zwitterionic intermediate following the initial C-C bond formation in the aza-Diels-Alder step. fao.org In related copper-catalyzed oxidative coupling reactions for tetrahydroisoquinolines, an iminium dichlorocuprate intermediate has been successfully isolated and characterized by X-ray crystallography, lending strong support to the role of iminium species.

For syntheses involving the hydrogenation of a quinoline , a 1,4-dihydroquinoline is a crucial intermediate. This species is formed by the initial addition of a hydrosilane or a similar reducing agent, followed by a subsequent transfer hydrogenation to yield the fully saturated tetrahydroquinoline.

Domino reactions also proceed through distinct intermediates. For instance, a reduction-reductive amination pathway involves the initial formation of an aniline (B41778) from a nitro precursor, which then reacts intramolecularly with a carbonyl group to form a cyclic imine . nih.gov This imine is then immediately reduced in the same pot to the final tetrahydroquinoline product. nih.gov

Kinetic Studies of this compound-Related Transformations

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. While specific kinetic data for this compound is scarce, studies on the hydrogenation of quinoline and the Povarov reaction offer valuable models.

In the context of the Povarov reaction, kinetic analysis has shown that the multi-step version can be very fast, with product formation observed within 20 minutes when catalyzed by Cu(OTf)₂. sci-rad.com However, this acceleration can sometimes come at the cost of lower yields. sci-rad.com A comparative study noted that multi-step Povarov reactions are kinetically faster than their multi-component counterparts. icm.edu.pl

Below is a representative table illustrating hypothetical kinetic data for the formation of a tetrahydroquinoline, based on the principles of these studies.

Table 1: Hypothetical Kinetic Parameters for Tetrahydroquinoline Formation This table is for illustrative purposes and does not represent experimental data for this compound.

| Reaction Type | Catalyst | Temperature (°C) | Rate Constant (k) | Reaction Order | Activation Energy (Ea) (kJ/mol) |

| Quinoline Hydrogenation | Co-Mo/Al₂O₃ | 350 | k₁ (fast) | First | 110-125 (overall) |

| Povarov Reaction | AlCl₃ | 40 | Varies | Second | Not Reported |

| Povarov Reaction | Cu(OTf)₂ | 40 | > AlCl₃ | Second | Not Reported |

Role of Catalysis in Directing Mechanistic Outcomes

Catalysis is fundamental in the synthesis of tetrahydroquinolines, as the choice of catalyst can dramatically influence the reaction pathway, efficiency, and selectivity.

Metal catalysts are widely used, particularly for hydrogenation and transfer hydrogenation reactions. Heterogeneous catalysts like Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) are effective for the reduction of quinolines. The choice between them can alter product distribution. Homogeneous catalysts based on precious metals such as Iridium, Ruthenium, and Gold are also highly effective and can offer high levels of enantioselectivity in asymmetric syntheses. wikipedia.org More recently, catalysts based on earth-abundant metals like cobalt and manganese have been developed as more sustainable alternatives for these hydrogenations.

Lewis and Brønsted acids are crucial for reactions like the Povarov reaction. Lewis acids such as AlCl₃, Cu(OTf)₂, and Sc(OTf)₃ activate the imine substrate, facilitating the cycloaddition. sci-rad.comnih.gov Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts that can induce high enantioselectivity by controlling the spatial arrangement of the reactants in the transition state. Boronic acids can also catalyze the reduction of quinolines and subsequent N-alkylation in a one-pot process, acting as both a Lewis acid and a hydrogen-bond donor.

The catalyst's role extends to directing the mechanism itself. For example, in domino reactions, a single catalyst like Pd/C can facilitate multiple steps, such as nitro group reduction and imine reduction. nih.gov In tandem catalysis, different catalysts can work sequentially in the same pot. A gold complex can catalyze an initial hydroamination, while a chiral Brønsted acid catalyzes a subsequent asymmetric transfer hydrogenation, leading to highly enantiopure tetrahydroquinolines. This demonstrates how a sophisticated choice of catalysts can orchestrate complex transformations to achieve a desired molecular architecture.

Table 2: Selected Catalytic Systems for Tetrahydroquinoline Synthesis This table summarizes general findings applicable to the synthesis of substituted tetrahydroquinolines.

| Catalyst System | Reaction Type | Function | Typical Precursor | Ref. |

| 5% Pd/C, H₂ | Domino Hydrogenation | Reduces nitro group and imine | 2-Nitroaryl ketone | nih.gov |

| Co-Mo/Al₂O₃, H₂ | Hydrogenation | Reduction of pyridine ring | Quinoline | cdnsciencepub.comcdnsciencepub.com |

| B(C₆F₅)₃, Hydrosilane | Hydrogenative Reduction | Activates quinoline, facilitates hydride transfer | Quinoline | |

| Chiral Phosphoric Acid | Asymmetric Reduction | Dehydrative cyclization and asymmetric reduction | 2-Aminochalcone | |

| Gold Complex / Chiral Acid | Tandem Catalysis | Hydroamination and asymmetric transfer hydrogenation | 2-(2-Propynyl)aniline | |

| AlCl₃ or Cu(OTf)₂ | Povarov Reaction | Lewis acid activation of imine | Aniline, Aldehyde, Alkene | sci-rad.com |

Computational and Theoretical Studies on 4,6 Dimethyl 1,2,3,4 Tetrahydroquinoline

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide insights into the geometric structure, electron distribution, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. scirp.org It is frequently applied to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. scirp.orgnih.gov For a molecule like 4,6-Dimethyl-1,2,3,4-tetrahydroquinoline, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G+ (d,p) or 6-311++G(d,p), would be the standard approach. scirp.orgresearchgate.net These calculations would yield the most stable three-dimensional arrangement of the atoms (optimized geometry) and predict its infrared and Raman spectra. Studies on related quinoline (B57606) derivatives have successfully used DFT to correlate theoretical data with experimental findings. scirp.org

Ab Initio and Semi-Empirical Methods

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. While highly accurate, they are computationally expensive, making them more suitable for smaller molecules. For a molecule of this size, ab initio calculations could be performed for benchmarking purposes.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them much faster than DFT or ab initio methods. nih.gov This allows for the study of larger molecular systems. Methods like AM1, PM3, and PM6 are common and are often used for initial geometry optimizations before employing more rigorous methods like DFT. researchgate.net While no specific ab initio or semi-empirical studies were found for this compound, these methods are a standard part of the computational chemist's toolkit.

HOMO-LUMO Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's electronic properties and reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. scirp.orgresearchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. nih.gov For this compound, this analysis would be performed using the results from DFT calculations. The energies of the HOMO, LUMO, and the resulting energy gap would be tabulated to predict its electronic behavior. For instance, in a study on quinoline, the HOMO-LUMO energy gap was calculated to be -4.83 eV, indicating the potential for charge transfer interactions within the molecule. scirp.org

Table 1: Illustrative Global Reactivity Descriptors (Based on Generic Tetrahydroquinoline Studies) This table is for illustrative purposes only, as specific data for this compound is not available.

| Parameter | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Electrophilicity Index (ω) | μ2 / 2η | Propensity to accept electrons |

| Chemical Softness (S) | 1 / η | Measure of polarizability |

Molecular Electrostatic Potential (MEP) Visualization

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential. For this compound, an MEP map would highlight the electron-rich nitrogen atom and the aromatic ring as potential sites for interaction.

Simulations of Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. This provides a detailed view of the conformational landscape, which includes all the possible shapes a molecule can adopt. The tetrahydroquinoline ring system can exist in several conformations, such as half-chair, boat, and sofa forms. researchgate.net

MD simulations, coupled with conformational analysis, would identify the most stable conformers of this compound and the energy barriers between them. This information is critical for understanding its biological activity and how it might bind to a receptor. While MD studies have been performed on other tetrahydroquinoline derivatives to understand their binding to biological targets, no such study is available for the 4,6-dimethyl variant.

Theoretical Prediction of Reaction Mechanisms and Regioselectivity

Computational methods are instrumental in elucidating the pathways of chemical reactions and predicting their outcomes. For this compound, theoretical studies could predict the regioselectivity of electrophilic aromatic substitution reactions, such as nitration. The methyl groups on the aromatic ring and the activating nature of the amino group would direct incoming electrophiles to specific positions.

A study on the nitration of unsubstituted tetrahydroquinoline demonstrated that computational analysis of the transition states and intermediate sigma complexes could successfully predict the observed regioselectivity. researchgate.net A similar theoretical investigation for this compound would involve calculating the energies of possible intermediates to determine the most favorable reaction pathway. However, no such specific theoretical predictions on the reaction mechanisms and regioselectivity for this compound have been published in the reviewed literature.

Computational Approaches to Spectroscopic Property Prediction (Methodology Focus)

The prediction of spectroscopic properties for molecules like this compound through computational methods has become an indispensable tool in modern chemistry. These theoretical approaches not only complement experimental findings but also provide a deeper understanding of the relationships between molecular structure and spectroscopic behavior. The primary methodologies employed for this purpose are rooted in quantum chemical calculations, with Density Functional Theory (DFT) being a particularly prominent and effective approach.

The process begins with the in-silico modeling of the molecule. The initial step involves the optimization of the molecular geometry to find its most stable conformation, which corresponds to the lowest energy state on the potential energy surface. Various computational models can be employed for this optimization, including ab initio Hartree-Fock (HF), semi-empirical methods (like AM1 and PM3), and more robustly, DFT methods. The choice of method and basis set is crucial for the accuracy of the subsequent spectroscopic predictions. For quinoline derivatives, the B3LYP functional combined with basis sets such as 6-311+G(**) or 6-311++G(d,p) has been shown to provide reliable results that are in good agreement with experimental data.

Once the geometry is optimized, the same level of theory is typically used to calculate various spectroscopic properties. For vibrational spectroscopy (Infrared and Raman), this involves the calculation of harmonic vibrational frequencies. These calculated frequencies often require scaling by a specific factor to correct for anharmonicity and other systematic errors inherent in the computational model. The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, or torsion of particular bonds or functional groups.

Similarly, Nuclear Magnetic Resonance (NMR) spectra, specifically ¹H and ¹³C chemical shifts, can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide theoretical chemical shift values that can be compared directly with experimental spectra, aiding in the structural elucidation of the molecule.

Electronic properties and UV-Vis spectra are investigated through Time-Dependent DFT (TD-DFT) calculations. This method allows for the prediction of electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. Furthermore, the analysis of Frontier Molecular Orbitals (HOMO and LUMO) provides insights into the electronic structure, reactivity, and charge transfer characteristics of the molecule. The energy gap between the HOMO and LUMO is a key parameter that influences the molecule's stability and reactivity.

The following tables illustrate the type of data generated from these computational studies. The values presented are hypothetical and serve to demonstrate the output of such calculations for this compound, based on methodologies reported for similar compounds.

Table 1: Predicted Vibrational Frequencies and Assignments for this compound using DFT (B3LYP/6-311+G(d,p))

| Scaled Frequency (cm⁻¹) | Assignment (Potential Energy Distribution, %) |

| 3450 | N-H stretch (98) |

| 3055 | Aromatic C-H stretch (95) |

| 2960 | CH₃ asymmetric stretch (92) |

| 2925 | CH₂ asymmetric stretch (90) |

| 2870 | CH₃ symmetric stretch (88) |

| 1610 | C=C aromatic stretch (85) |

| 1580 | N-H bend (75) |

| 1495 | CH₂ scissoring (80) |

| 1460 | CH₃ asymmetric bend (78) |

| 1380 | CH₃ symmetric bend (70) |

| 1250 | C-N stretch (65) |

| 815 | Aromatic C-H out-of-plane bend (88) |

Note: The assignments are based on the dominant contribution to the potential energy distribution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound using GIAO-DFT

Derivatization and Functionalization Strategies of the 4,6 Dimethyl 1,2,3,4 Tetrahydroquinoline Scaffold

C-Functionalization of the Aliphatic and Aromatic Rings

Functionalization of the carbon skeleton of 4,6-dimethyl-1,2,3,4-tetrahydroquinoline allows for the introduction of complexity and the modulation of the molecule's three-dimensional structure.

The benzylic C-4 position of the tetrahydroquinoline scaffold is a key site for functionalization. A highly selective method involves the direct deprotonation of an N-protected tetrahydroquinoline at the C-4 position using an organolithium base in the presence of phosphoramide (B1221513) ligands, followed by trapping the resulting anion with an electrophile chemrxiv.org. This strategy facilitates both the alkylation with primary and secondary alkyl halides and a Negishi cross-coupling with various aromatic halides, enabling the formation of new C-C bonds at this position chemrxiv.org. For the specific this compound scaffold, this C-H activation method is not directly applicable, as the C-4 position is already substituted with a methyl group. Modifications would therefore need to target the methyl group itself, as discussed in section 5.2.3.

Electrophilic aromatic substitution is a primary strategy for introducing substituents onto the benzene (B151609) ring of the tetrahydroquinoline core. Nitration, in particular, has been studied extensively. The regioselectivity of nitration is highly dependent on the nature of the substituent at the N-1 position researchgate.net. In an unprotected tetrahydroquinoline, acidic nitrating conditions lead to N-protonation, directing nitration primarily to the C-7 position. However, when the nitrogen is protected with an acyl or carbamoyl group, the directing effect changes, favoring substitution at the C-6 position researchgate.net.

In the case of this compound, the C-6 position is blocked by a methyl group. The directing effects of the N-alkyl group (ortho-, para-directing) and the C-6 methyl group (ortho-, para-directing) would synergistically activate the C-5 and C-7 positions, while the deactivating effect of the saturated heterocyclic portion would also influence the final substitution pattern. The precise outcome would depend on the specific reaction conditions and the steric hindrance imposed by the existing substituents. Milder nitrating agents, such as dinitro-5,5-dimethylhydantoin (DNDMH), have been developed to improve functional group tolerance compared to traditional nitric-sulfuric acid mixtures, although their reactivity with electron-poor heterocycles can be limited organic-chemistry.org.

Modification of the existing methyl groups at the C-4 and C-6 positions offers another avenue for derivatization.

C-6 Methyl Group: The methyl group at the C-6 position is benzylic, making its C-H bonds susceptible to functionalization. Benzylic C-H functionalization can be achieved through various methods, including radical-based reactions or oxidation rsc.org. For instance, oxyfunctionalization can convert the benzylic methyl group into value-added oxygen-containing functionalities like benzyl (B1604629) alcohol, benzaldehyde, or benzoic acid derivatives nih.gov. This transformation often employs transition metal catalysts and can be performed under oxidative conditions nih.gov. Transition metal-catalyzed C-H activation, particularly with palladium, has also been used to activate benzylic methyl groups for cycloaddition reactions, providing a direct route to complex fused skeletons acs.org.

C-4 Methyl Group: The methyl group at the C-4 position is attached to a saturated carbon and lacks the activation of a benzylic position, making its C(sp³)–H bonds more challenging to functionalize selectively. While transition metal-catalyzed C-H activation of methyl groups on heteroaromatic precursors like 8-methylquinoline is well-established due to the directing effect of the nitrogen atom, analogous transformations on the saturated ring of a tetrahydroquinoline are less common and require specialized catalytic systems nih.govsemanticscholar.orgmdpi.com. Such modifications would likely proceed via radical intermediates or advanced organometallic approaches that can overcome the higher bond dissociation energy of these aliphatic C-H bonds.

Stereoselective Introduction of Additional Chiral Centers

The this compound scaffold possesses an inherent chiral center at the C4 position. This existing stereocenter can serve as a powerful tool in directing the stereochemical outcome of subsequent chemical transformations, enabling the diastereoselective introduction of new chiral centers. This approach is fundamental in asymmetric synthesis, where the goal is to create complex molecules with precise three-dimensional arrangements, often crucial for their biological activity. Strategies for achieving this on the tetrahydroquinoline framework often involve leveraging the steric and electronic properties of the starting molecule to favor the formation of one diastereomer over others.

Research into the functionalization of the broader tetrahydroquinoline family has demonstrated several effective methods for achieving high levels of stereocontrol. These methods primarily involve reactions that create one or more new stereocenters, with the stereochemical course of the reaction being influenced by the pre-existing chirality of the substrate.

Diastereoselective Cycloaddition Reactions

One prominent strategy for constructing highly substituted tetrahydroquinolines with excellent stereocontrol is through cycloaddition reactions. For instance, a highly diastereoselective [4+2] annulation (a type of Diels-Alder reaction) has been successfully developed to synthesize a variety of 4-aryl-substituted tetrahydroquinolines. nih.govfrontiersin.org This method involves the reaction of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes. nih.gov The reaction proceeds efficiently under mild conditions and demonstrates broad functional group tolerance, consistently yielding products with high diastereoselectivity. frontiersin.orgdntb.gov.ua

In these reactions, multiple chiral centers are created in a single step with a high degree of control over their relative stereochemistry. The process typically results in a diastereomeric ratio (dr) greater than 20:1, indicating a strong preference for the formation of a single diastereomer. nih.govfrontiersin.org This high level of selectivity is crucial for producing stereochemically pure compounds.

The table below summarizes the results of a DBU-mediated [4+2] annulation reaction for the synthesis of various multifunctionalized tetrahydroquinoline derivatives, highlighting the consistently high yields and excellent diastereoselectivity achieved.

| Product | Substituent (R) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| 3b | 2-chlorophenyl | 91 | >20:1 |

| 3e | 3-fluorophenyl | 89 | >20:1 |

| 3f | 3-bromophenyl | 93 | >20:1 |

| 3k | 2-methoxyphenyl | 94 | >20:1 |

| 3m | 4-methoxyphenyl | 88 | >20:1 |

| 3o | 2,4-dichlorophenyl | 91 | >20:1 |

| 3p | 2,6-dichlorophenyl | 89 | >20:1 |

Tandem Reduction and Reductive Amination

Another effective strategy involves tandem reactions, where multiple transformations occur in a single operational step. A diastereoselective synthesis of 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters has been developed from methyl (2-nitrophenyl)acetate. researchgate.net The final step of this process is a catalytic hydrogenation that initiates a sequence of reactions, including the reduction of a nitro group, condensation to form a cyclic imine, and subsequent reduction of the imine. researchgate.netnih.gov This sequence is highly diastereoselective, yielding products where the newly introduced C2 alkyl group is cis to the C4 ester group. nih.gov This demonstrates how the formation of the heterocyclic ring can be controlled to set the stereochemistry of multiple substituents relative to one another. Such methodologies could potentially be adapted to functionalize the nitrogen or the C2/C3 positions of the this compound core with high stereocontrol.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 4,6 Dimethyl 1,2,3,4 Tetrahydroquinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Configuration and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the elucidation of the molecular structure of 4,6-Dimethyl-1,2,3,4-tetrahydroquinoline derivatives in solution. Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments are utilized to provide a complete picture of the molecule's connectivity and spatial arrangement.

A thorough NMR study is essential to unequivocally characterize isomers. For instance, in the case of substituted tetrahydroquinolines, complete assignment of ¹H and ¹³C signals is achieved through a combination of 2D experiments. researchgate.netresearchgate.net The ¹H NMR spectrum provides information on the chemical environment of protons, their multiplicity (splitting pattern), and through-bond coupling constants (J-values). The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical nature (aliphatic, aromatic, quaternary).

Research Findings: For a representative structure like 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702), a close analog, detailed spectral analysis has been performed. nih.gov The expected chemical shifts for this compound can be inferred from this data, with the C4-methyl group and adjacent methine proton introducing characteristic signals. The aliphatic protons of the tetrahydroquinoline ring typically appear as complex multiplets in the regions of 1.8-2.0 ppm (C3-H₂), 2.7-2.9 ppm (C4-H), and 3.2-3.4 ppm (C2-H₂). The aromatic protons and the N-H proton resonate further downfield. researchgate.net

Configuration and Conformation: The relative configuration of stereocenters and the preferred conformation of the flexible saturated ring are determined using Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). mdpi.comchemrxiv.org These techniques detect through-space interactions between protons that are in close proximity (typically < 5 Å). mdpi.com For example, a NOE correlation between the proton at C4 and one of the protons at C5 would help to define the ring's pucker and the pseudo-axial or pseudo-equatorial orientation of the C4-methyl substituent. Quantum chemistry calculations can further support the identification of the most stable conformers, which are then validated by comparing calculated rotational constants with those derived from high-resolution spectroscopy. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Tetrahydroquinoline Skeleton Note: This table is a representative example based on data for analogous structures. researchgate.net Actual chemical shifts for this compound may vary.

| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations (HMBC) |

|---|---|---|---|

| 2 | ~3.3 (t) | ~42.5 | C3, C4, C8a |

| 3 | ~1.9 (m) | ~26.5 | C2, C4, C4a |

| 4 | ~2.8 (m) | ~31.0 | C2, C3, C4a, C5, 4-CH₃ |

| 4-CH₃ | ~1.2 (d) | ~21.5 | C3, C4, C4a |

| 5 | ~6.9 (d) | ~127.0 | C4, C6, C7, C8a |

| 6-CH₃ | ~2.2 (s) | ~20.5 | C5, C6, C7 |

| 7 | ~6.8 (d) | ~129.5 | C5, C6, C8a |

| 8 | ~6.5 (s) | ~116.0 | C4a, C6, C7 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight of this compound derivatives and for gaining structural information through the analysis of their fragmentation patterns. researchgate.net Electron Ionization (EI) is a common technique that provides a reproducible fragmentation pattern, or "fingerprint," for a given molecule.

Research Findings: The mass spectra of alkyl-substituted tetrahydroquinolines are generally interpretable by assuming that the initial and most favorable cleavage occurs at the bond alpha to the nitrogen atom within the heterocyclic ring. mcmaster.camcmaster.ca This is due to the ability of the nitrogen atom to stabilize the resulting radical cation.

For this compound (MW = 161.24 g/mol ), the molecular ion peak [M]⁺• would be observed at an m/z of 161. The most significant fragmentation pathways would involve the loss of substituents from the saturated ring. A primary fragmentation would be the loss of the methyl group from the C4 position, which is a benzylic position, leading to a stable secondary carbocation.

Loss of C4-Methyl Group: The cleavage of the C4-CH₃ bond would result in a fragment ion [M-15]⁺ at m/z 146. This is often the base peak (the most intense peak) in the spectrum due to the stability of the resulting ion.

Retro-Diels-Alder (RDA) Fragmentation: While less common for simple tetrahydroquinolines compared to more complex alkaloids, an RDA-type fragmentation of the saturated ring could occur, providing information about the substitution pattern on both the aromatic and aliphatic portions of the molecule. accesson.kr

Table 2: Predicted Major EI Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 161 | [C₁₁H₁₅N]⁺• | Molecular Ion (M⁺•) |

| 146 | [M - CH₃]⁺ | Loss of methyl radical from C4 (α-cleavage) |

| 132 | [M - C₂H₅]⁺ | Loss of ethyl radical via ring cleavage |

| 118 | [C₈H₈N]⁺ | Further fragmentation, e.g., loss of C₃H₆ from M⁺• |

Infrared (IR) and Raman Spectroscopy Methodologies for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. ksu.edu.sa These two methods are complementary; a molecular vibration that is strong in Raman may be weak or absent in IR, and vice versa. ksu.edu.sa For a molecule like this compound, IR and Raman spectra provide definitive evidence for the N-H group, aliphatic and aromatic C-H bonds, and the C-N bond.

Research Findings: A detailed study of the solid-phase FTIR and Raman spectra of 6-methyl-1,2,3,4-tetrahydroquinoline (MTHQ) has been conducted, with spectral interpretation aided by density functional theory (DFT) calculations. nih.gov The findings from this closely related molecule are directly applicable.

N-H Vibrations: The N-H stretching vibration is a key diagnostic peak, typically appearing as a medium-to-sharp band in the 3350-3450 cm⁻¹ region in the IR spectrum.

C-H Vibrations: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations (from the methyl groups and the saturated ring) appear just below 3000 cm⁻¹.

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene (B151609) ring typically occur in the 1500-1600 cm⁻¹ region.

C-N Vibrations: The C-N stretching vibration is found in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone, which may be weak in the IR spectrum. libretexts.org

Table 3: Characteristic Vibrational Frequencies for this compound Based on data for 6-methyl-1,2,3,4-tetrahydroquinoline. nih.gov

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Description |

|---|---|---|---|

| ν(N-H) | ~3405 | ~3405 | N-H stretching |

| ν(C-H) aromatic | 3000 - 3100 | 3000 - 3100 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2850 - 2980 | 2850 - 2980 | Aliphatic C-H stretching (ring & CH₃) |

| ν(C=C) | 1590, 1510 | 1590, 1510 | Aromatic ring stretching |

| δ(CH₂) | ~1465 | ~1465 | CH₂ scissoring/bending |

| ν(C-N) | ~1320 | ~1320 | C-N stretching |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Single-crystal X-ray crystallography provides the most unambiguous method for determining the three-dimensional structure of a molecule in the solid state. acs.org For chiral derivatives of this compound, this technique is the gold standard for establishing the absolute stereochemistry of each chiral center. mcmaster.ca

Methodology: The process involves growing a high-quality single crystal of the compound, which can be the rate-determining step. mcmaster.ca This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. The pattern of spots is directly related to the arrangement of atoms within the crystal lattice. Solving the crystal structure reveals:

Connectivity: Unambiguous confirmation of the covalent bonding framework.

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

Stereochemistry: The relative and, if a heavy atom is present or anomalous dispersion is used, the absolute configuration of all stereocenters. The Flack parameter is a key metric used to confidently determine the absolute configuration of an enantiomerically pure crystal. mcmaster.ca

Solid-State Conformation: The specific conformation adopted by the molecule in the crystal.

Intermolecular Interactions: Details of hydrogen bonding, π-stacking, and other non-covalent interactions that dictate the crystal packing.

While a specific crystal structure for this compound was not found in the surveyed literature, X-ray analysis has been used to confirm the cis-stereochemistry in complex, fused tetrahydroquinoline systems, demonstrating its definitive power. ksu.edu.sa

Chromatographic Techniques for Purification and Analysis (e.g., Column Chromatography, HPLC Derivatization Strategies)

Chromatographic techniques are fundamental for the separation, purification, and quantitative analysis of this compound and its derivatives from reaction mixtures and biological matrices. rsc.org

Column Chromatography: Gravity column chromatography is the workhorse method for purifying multi-gram quantities of synthesized tetrahydroquinoline derivatives. mdpi.com Silica gel is the most common stationary phase, and the mobile phase (eluent) is typically a mixture of non-polar and polar organic solvents.

Stationary Phase: Silica Gel (200-400 mesh) is standard.

Mobile Phase: A gradient system of hexane/ethyl acetate (B1210297) or dichloromethane/methanol is commonly employed. The polarity is gradually increased to first elute non-polar impurities and then the more polar tetrahydroquinoline product.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution, speed, and sensitivity for both analytical and preparative-scale separations. mdpi.com Reversed-phase HPLC is the most common mode.

Columns: C18 (octadecylsilyl) columns are widely used, separating compounds based on their hydrophobicity. nih.gov

Mobile Phase: Typically consists of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an additive like trifluoroacetic acid) and an organic modifier like acetonitrile (B52724) or methanol. nih.govhelixchrom.com

Detection: UV detection is standard, as the aromatic ring of the tetrahydroquinoline is a strong chromophore. Fluorescence detection can offer enhanced sensitivity and selectivity. nih.gov

Derivatization Strategies: For trace analysis or for compounds lacking a strong chromophore, pre- or post-column derivatization can be employed. The secondary amine of the tetrahydroquinoline ring is a prime target for derivatization. Reagents like 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride or 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) can be used to attach a highly fluorescent tag to the molecule, dramatically lowering detection limits in HPLC-Fluorescence methods. researchgate.netnih.gov

Table 4: Common Chromatographic Methods for Tetrahydroquinoline Derivatives

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Bulk Purification |

| Reversed-Phase HPLC | C18 (ODS) | Acetonitrile/Water with 0.1% TFA | Purity Analysis, Quantitative Analysis |

| Preparative HPLC | C18 (ODS) | Acetonitrile/Water | High-Purity Final Purification |

| Chiral HPLC | Cellulose or Amylose-based Chiral Stationary Phase (CSP) | Hexane/Isopropanol | Separation of Enantiomers |

Applications in Organic Synthesis and Advanced Chemical Technologies Research

Building Blocks in Complex Molecular Synthesis

The inherent structure of 1,2,3,4-tetrahydroquinolines makes them valuable starting materials for constructing more elaborate molecular architectures. nih.gov Their utility as building blocks stems from the reactivity of both the nitrogen-containing heterocyclic ring and the appended benzene (B151609) ring, allowing for sequential and controlled chemical modifications.

The 1,2,3,4-tetrahydroquinoline (B108954) skeleton is a fundamental unit for the assembly of novel polycyclic systems that incorporate the tetrahydroquinoline moiety. nih.gov Chemists utilize the reactivity of this core to engage in various cyclization strategies, leading to the formation of intricate, multi-ring structures. One prominent method is the Povarov reaction, an imino Diels-Alder cycloaddition, which can use tetrahydroquinoline derivatives to create complex fused heterocycles. nih.gov These reactions provide an efficient pathway to novel molecular frameworks where the tetrahydroquinoline unit is annulated with additional rings. The development of such synthetic methods is crucial for expanding the chemical space of nitrogen-containing compounds.

Table 1: Examples of Polycyclic Systems Derived from Tetrahydroquinoline Precursors

| Precursor Type | Reaction Type | Resulting Polycyclic System |

|---|---|---|

| Tetrahydroquinoline | Imino Diels-Alder | Fused Polycyclic Quinolines |

| N-Substituted Tetrahydroquinoline | Intramolecular Cyclization | Bridged Heterocycles |

| Tetrahydroquinoline Anilines | Condensation Reactions | Complex Indole-Quinoline Hybrids |

The tetrahydroquinoline core is recognized as a "privileged scaffold" because it appears in a wide array of natural alkaloids and biologically active molecules. nih.govrsc.org This makes 4,6-Dimethyl-1,2,3,4-tetrahydroquinoline an ideal starting point for the synthesis of natural product analogues. By using this scaffold, researchers can construct molecules that mimic the essential structural features of complex natural products. This approach allows for the systematic modification of peripheral substituents on the stable core, enabling the exploration of structure-activity relationships (SAR) and the development of new compounds with tailored properties. The synthesis of such analogues is a cornerstone of medicinal chemistry and drug discovery programs. nih.gov

Role in Catalysis Research

The structural and electronic properties of this compound and its derivatives make them highly suitable for applications in catalysis, particularly in the realm of asymmetric synthesis where the creation of single-enantiomer products is critical.

The development of new chiral ligands is a central theme in asymmetric catalysis, as the ligand is primarily responsible for controlling the stereochemical outcome of a reaction. wikipedia.org Derivatives of tetrahydroquinoline have been successfully employed in the design of highly effective chiral ligands. For instance, a class of N-aryl phosphoramidite (B1245037) ligands, known as THQphos, was synthesized from enantiopure 2-methyl-1,2,3,4-tetrahydroquinoline, a close analogue of the title compound. acs.org These ligands, when complexed with transition metals like iridium, create a well-defined chiral environment that can induce high levels of enantioselectivity in reactions such as allylic alkylation. acs.org The modular nature of these ligands, where the tetrahydroquinoline backbone provides the chiral information, allows for fine-tuning of steric and electronic properties to optimize catalytic performance for specific substrates. wikipedia.orgacs.org

Table 2: Performance of a THQ-Derived Ligand in Iridium-Catalyzed Asymmetric Allylic Alkylation

| Ligand | Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| THQphos | Cinnamyl Acetate (B1210297) | [Ir(COD)Cl]₂ | 95 | 98 |

| THQphos | Phenylallyl Acetate | [Ir(COD)Cl]₂ | 92 | 97 |

Data is representative of performance for ligands derived from the tetrahydroquinoline scaffold. acs.org